5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one
Description
Chemical Structure and Properties 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key substituents include:
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS/c1-11-19-16-15(17(22)21(11)20-8-2-3-9-20)14(10-23-16)12-4-6-13(18)7-5-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZYJXNITNJTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with pyrrole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the thienopyrimidine core .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors.
Medicine: It is being investigated for its anticancer, antifibrotic, and antimicrobial properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and other biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are pharmacologically versatile. Below is a systematic comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Observations:
Substituent Effects :
- Aryl Groups : Fluorophenyl (4-FP) and chlorophenyl (4-ClP) substituents enhance hydrophobic interactions with target proteins, but 4-ClP may reduce solubility .
- Position 3 Modifications : Pyrrol-1-yl and allyl groups improve binding to hinge regions of kinases, while phenylethyl groups may enhance allosteric modulation .
- Position 2 Variations : Methyl groups optimize steric fit, whereas thiol or benzylsulfanyl groups introduce reactivity for covalent inhibition .
Pharmacological Profiles: Anticancer Activity: Hybrid compounds with 1,3,4-oxadiazol moieties show potent VEGFR-2 inhibition (IC₅₀ = 0.12–1.8 µM) . Antimicrobial Potential: Methoxyphenyl derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Synthetic Accessibility: FeCl₃-SiO₂ catalyzed reactions yield thieno[2,3-d]pyrimidin-4(3H)-one hybrids in ~75% efficiency . Suzuki-Miyaura coupling is employed for aryl group diversification .
Structure-Activity Relationship (SAR) Insights
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves membrane permeability, while chlorine’s larger size may enhance target affinity but reduce solubility .
- Pyrrol-1-yl vs. Allyl : Pyrrol-1-yl’s planar structure favors π-π interactions in kinase hinge regions, whereas allyl groups introduce conformational flexibility .
- Thiol vs. Methyl : Thiol groups enable disulfide bond formation with cysteine residues in enzymes, offering irreversible inhibition .
Biological Activity
5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one, identified by its CAS number 379237-96-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thieno-pyrimidine core with a fluorophenyl and pyrrole substituent, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of cancer therapy and antiviral applications. Here are some key findings:
Anticancer Activity
Research indicates that similar thieno-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have shown to inhibit various kinases involved in cancer progression. The specific inhibition of murine double minute 2 (MDM2) has been noted, which is critical in regulating p53 tumor suppressor activity .
Antiviral Activity
N-Heterocycles, including thieno-pyrimidines, have been recognized for their antiviral properties. Compounds in this class have demonstrated efficacy against viruses such as HIV and Hepatitis C Virus (HCV). The SAR studies suggest that modifications at the pyrimidine ring can enhance antiviral potency .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring has been associated with increased lipophilicity and improved binding affinity to target proteins.
- Pyrrole Ring : The incorporation of a pyrrole moiety has been linked to enhanced biological activity, potentially due to its ability to stabilize interactions with biological targets.
Case Studies and Research Findings
- In Vitro Studies : Several studies have evaluated the cytotoxic effects of thieno-pyrimidine derivatives on cancer cell lines. For example, compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Antiviral Efficacy : In studies focused on HIV, compounds with structural similarities exhibited EC50 values less than 10 μM, demonstrating their potential as antiviral agents .
Summary Table of Biological Activities
Q & A
Q. Optimization strategies :
- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or ethanol aids in crystallization .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for regioselective functionalization .
How can structural ambiguities in the thieno[2,3-d]pyrimidine core be resolved using advanced spectroscopic and crystallographic methods?
Q. Methodological workflow :
- NMR spectroscopy :
- X-ray crystallography : Resolve bond angles and torsional strain in the fused ring system. For example, C–S bond lengths (~1.75 Å) and dihedral angles between thiophene and pyrimidine rings confirm planarity .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±0.001 Da) and rule out by-products .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how should experimental controls be designed?
Q. Assay selection :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen for activity against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. Control design :
- Positive controls : Reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
- Negative controls : Solvent-only (DMSO) and untreated cell/bacterial cultures.
- Data normalization : Express activity as % inhibition relative to controls, with triplicate replicates to ensure statistical significance (p < 0.05) .
How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?
Q. Computational workflow :
- Density Functional Theory (DFT) :
- Molecular docking :
- Use AutoDock Vina to simulate binding to kinase domains (PDB: 1M17 for EGFR). Key interactions:
- Fluorophenyl group → hydrophobic pocket.
- Pyrrole nitrogen → hydrogen bonding with catalytic lysine .
- Validate with MD simulations (100 ns) to assess binding stability .
What strategies mitigate discrepancies in biological activity data across different studies?
Q. Common sources of variability :
- Compound purity : HPLC purity >95% reduces false positives/negatives .
- Assay conditions : Standardize pH, temperature, and incubation times (e.g., 37°C, 5% CO₂ for cell assays) .
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and document passage numbers .
Q. Resolution approaches :
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., consistent IC₅₀ ranges against specific targets) .
- Dose-response validation : Re-test activity across a wider concentration gradient (e.g., 0.1–100 µM) .
How does the fluorophenyl substituent influence the compound’s physicochemical properties and bioavailability?
Q. Impact analysis :
- Lipophilicity : The 4-fluorophenyl group increases logP by ~1.5 units compared to non-halogenated analogs, enhancing membrane permeability .
- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Solubility : Measured via shake-flask method (e.g., 25 µM in PBS at pH 7.4), with potential for salt formation (e.g., hydrochloride) to improve aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
